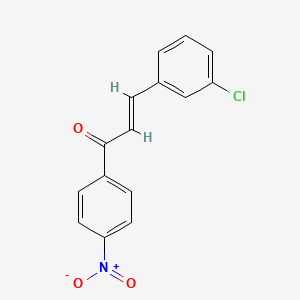
(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Overview
Description
(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as CNPP, is a chemical compound that belongs to the family of chalcones. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Crystal Structure and Interactions
(E)-3-(2-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, a substituted chalcone, exhibits unique structural properties. The compound forms weak intramolecular C—H⋯O and C—H⋯Cl interactions, contributing to its stability and planarity. In its crystal structure, adjacent molecules stack into columns along an axis, facilitated by π–π interactions and further linked by weak C—H⋯O interactions (Fun, Chantrapromma, Patil, & Dharmaprakash, 2008).
Nonlinear Optical Properties
Chalcone derivatives like (E)-3-(3-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one exhibit promising nonlinear optical (NLO) properties. Studies involving density functional theory calculations and experimental techniques like UV–vis-NIR and Photoluminescence spectroscopy have shown these compounds to be suitable for semiconductor devices due to their significant electron transfer integral values and better NLO activities compared to related compounds. This makes them suitable for use in organic semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Molecular Structure and Stability
The compound's molecular structure, including its FT-IR spectrum and crystal structure, has been thoroughly studied. These investigations reveal that its stability arises from hyper-conjugative interaction and charge delocalization, as analyzed using NBO analysis. The compound's HOMO-LUMO transition indicates an electron density transfer between its molecular rings, contributing to its stability and potential electronic applications (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Electronic Properties and Reactivity
The electronic properties and chemical reactivity of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a related compound, have been studied using density functional theory. These studies highlight its potential in electronic applications, providing insights into its molecular electrostatic potential surface and electronic parameters. Such investigations are crucial for understanding the chemical behavior of these compounds in various applications (Adole, Koli, Shinde, & Shinde, 2020).
Fluorescence and Optical Applications
Chalcone derivatives, including (E)-3-(3-Chlorophenyl)-1-(4-Nitrophenyl)Prop-2-En-1-One, have been studied for their fluorescence and optical properties. These compounds display different fluorescence characteristics based on their molecular configuration and intermolecular interactions. Such properties make them suitable for applications in optoelectronics and as potential fluorescent materials (Yu, Wang, Sun, Shan, Du, Khan, Usman, Zhang, Shan, & Xu, 2017).
properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(8-6-12)17(19)20/h1-10H/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIRTLPJDDPNFR-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3148116.png)
![2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B3148131.png)


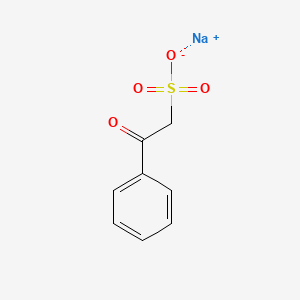


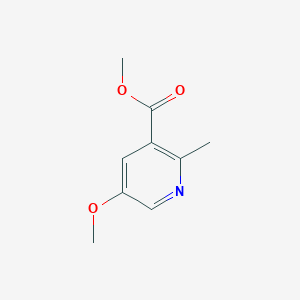
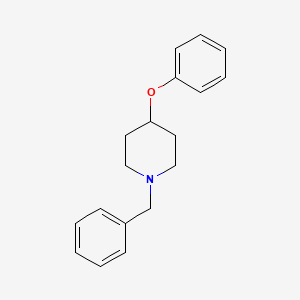


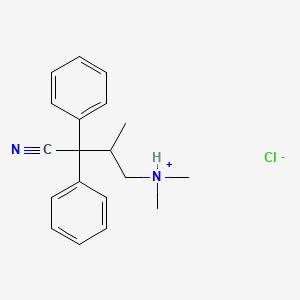
![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)
![Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B3148222.png)